molecular formula C13H16O3 B2874580 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid CAS No. 1439902-25-6

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid

Cat. No.: B2874580
CAS No.: 1439902-25-6
M. Wt: 220.268
InChI Key: SCPXMYNEFWIRSR-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid (CAS 1399662-46-4) is a cyclobutane-based carboxylic acid derivative of interest in medicinal chemistry and organic synthesis . As a building block, its structure, featuring a carboxylic acid group and a 3-methoxybenzyl substituent attached to a strained cyclobutane ring, allows it to be used in the construction of more complex molecules . Researchers can employ this compound in various reactions, leveraging the carboxylic acid for amide bond formation or esterification, and the benzyl group for further functionalization. While specific biological data for this exact compound is limited, structurally similar spiro and cyclobutane derivatives have been investigated in patent literature for potential therapeutic applications, including as phosphodiesterase 7 (PDE7) inhibitors and for the treatment of neuropathic pain . The cyclobutane ring contributes significant ring strain and conformational rigidity, which can be exploited in drug discovery to influence the potency, selectivity, and metabolic stability of target molecules . This product is intended for research purposes as a key synthetic intermediate or a starting material in the development of novel chemical entities. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-5-2-4-10(8-11)9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPXMYNEFWIRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves several steps:

Chemical Reactions Analysis

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group and the cyclobutane ring:

Scientific Research Applications

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The cyclobutane ring’s unique structure may also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and physicochemical properties of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Reference
This compound C₁₃H₁₆O₃* ~220.26* 3-Methoxybenzyl group, unmodified cyclobutane Hypothesized use in drug synthesis -
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl group (no methoxy) R&D applications; non-hazardous per SDS
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 220.22 4-Methoxy group, 3-oxo cyclobutane High purity (99.78%); ketone enhances reactivity
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid C₁₃H₁₆O₄ 236.26 3,4-Dimethoxybenzyl group Increased lipophilicity; potential CNS drug candidate
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 3-Chloro group, cyclobutane methyl substitution Electron-withdrawing Cl affects acidity
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid C₁₂H₁₁F₃O₂ 236.21 2-Trifluoromethyl group High metabolic stability; fluorophilic effects
cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid C₇H₁₀O₄ 158.15 Methoxycarbonyl ester, cis configuration Ester group improves solubility for synthesis

*Estimated based on structural analogs.

Key Comparative Insights

Substituent Effects
  • Electron-Donating vs. The trifluoromethyl group in enhances lipophilicity and metabolic stability, making it advantageous in drug design .
  • Cyclobutane Modifications: The 3-oxo group in introduces a ketone, increasing polarity and reactivity (e.g., in nucleophilic additions) compared to the unmodified cyclobutane in the target compound .
Physicochemical Properties
  • Solubility and Lipophilicity :

    • The methoxybenzyl group in the target compound likely offers moderate lipophilicity (logP ~2–3), balancing solubility and membrane permeability. In contrast, the trifluoromethyl analog () has higher logP, favoring blood-brain barrier penetration .
    • Ester derivatives (e.g., ) exhibit improved solubility in organic solvents, facilitating synthetic modifications .
  • Thermal and Chemical Stability :

    • Cyclobutane rings with electron-withdrawing groups (e.g., ) may exhibit higher thermal stability due to reduced ring strain .

Biological Activity

1-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound notable for its unique cyclobutane structure and potential biological activities. This compound features a methoxybenzyl group attached to a cyclobutanecarboxylic acid moiety, which enhances its reactivity and biological interactions.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H14_{14}O3_{3}
  • Molecular Weight : 218.24 g/mol
  • Functional Groups : Cyclobutane ring, carboxylic acid (-COOH), methoxy group (-OCH3_3)

The compound's structural complexity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclobutane Ring :
    • Synthesized through intramolecular cyclization of 1,4-dibromobutane with a base.
  • Introduction of the Carboxylic Acid Group :
    • The carboxylic acid group is introduced via oxidation reactions.
  • Attachment of the 3-Methoxybenzyl Group :
    • Reaction of cyclobutanecarboxylic acid with 3-methoxybenzyl chloride under suitable conditions to form the final product.

Table 1: Synthesis Steps

StepReaction TypeDescription
1CyclizationFormation of cyclobutane ring from 1,4-dibromobutane
2OxidationIntroduction of the carboxylic acid group
3AlkylationAttachment of the methoxybenzyl group

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological effects. The unique structure of the cyclobutane ring may also enhance its reactivity and interactions with biological systems.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antitumor Properties : Analogues have shown promise in inhibiting tumor cell growth, particularly in breast cancer cell lines (e.g., MCF-7) .
  • Metabolic Stability : The incorporation of specific groups may enhance metabolic stability, impacting pharmacokinetics .

Antitumor Activity

A study evaluated the cytostatic effects of analogues derived from this compound on MCF-7 cells. Results indicated that certain analogues exhibited significant growth inhibition with IC50_{50} values ranging from 31 μM to over 100 μM depending on structural modifications .

Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Table 2: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorGrowth inhibition in MCF-7 cells
Metabolic StabilityEnhanced by specific structural modifications

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